![molecular formula C15H20F2N2O B7627599 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of cyclohexane carboxamides and has been found to possess potent pharmacological properties.
作用機序
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide exerts its pharmacological effects by binding to and inhibiting the activity of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the epigenetic regulation of gene expression and has been implicated in various diseases. By inhibiting LSD1, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide can regulate gene expression and modulate various cellular processes.
Biochemical and Physiological Effects:
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to modulate various biochemical and physiological processes. In cancer cells, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In inflammation, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of nuclear factor kappa B (NF-κB). In neurological disorders, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide is its potent pharmacological activity and selectivity for LSD1. This makes it an ideal tool for studying the role of LSD1 in various diseases. However, one of the limitations of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide is its relatively short half-life, which may limit its efficacy in vivo. Additionally, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide may have off-target effects, which may complicate its interpretation in experiments.
将来の方向性
There are several future directions for the study of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more potent and selective LSD1 inhibitors based on the structure of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide. Additionally, the use of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the development of new delivery methods may improve the pharmacokinetics and pharmacodynamics of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide in vivo.
合成法
The synthesis of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide involves the reaction of 4,4-difluorocyclohexanone with 3-(methylaminomethyl)aniline in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been reported to yield 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide with high purity and good yield.
科学的研究の応用
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O/c1-18-10-11-3-2-4-13(9-11)19-14(20)12-5-7-15(16,17)8-6-12/h2-4,9,12,18H,5-8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWSMGOECBJLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627516.png)
![N-[(2-morpholin-4-ylphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627519.png)
![3-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7627525.png)
![5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7627536.png)
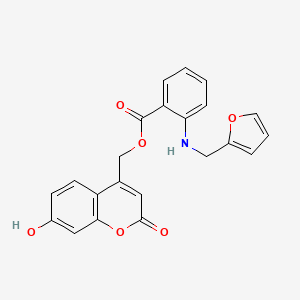
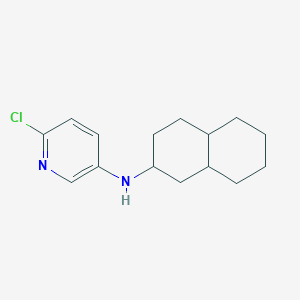
![6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B7627560.png)
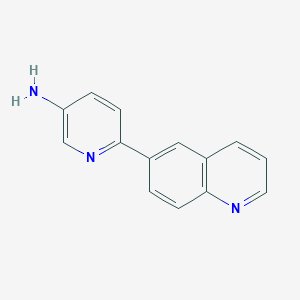

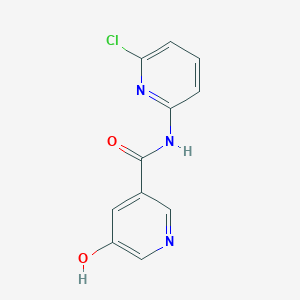
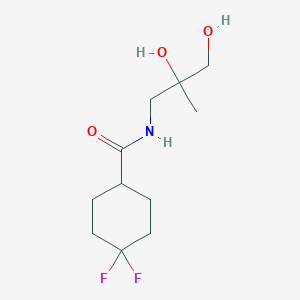

![2-[2-(Isoquinolin-1-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7627603.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)